Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Description
Properties
CAS No. |
13353-12-3 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-10-5(8)7-2-4(7)3-11-6(7)9/h4H,2-3H2,1H3 |
InChI Key |
GLYZNWSIEZCYDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1COC2=O |
Origin of Product |
United States |
Preparation Methods
Protocol Overview
-
Base-Mediated Alkylation : Sodium in ethanol deprotonates diethyl (or dimethyl) malonate, enabling nucleophilic attack on epichlorohydrin.
-
Cyclopropanation : Intramolecular cyclization forms the bicyclo[3.1.0]hexane system.
-
Ester Formation : The lactone intermediate is esterified to the methyl ester.
Optimized Conditions
Key Modifications
-
Stereochemical Control : Using (R)-epichlorohydrin ensures enantioselectivity, yielding the (1S,5R)-isomer.
-
Ester Group Adjustment : Substituting dimethyl malonate for diethyl malonate directly produces the methyl ester.
Cyclopropanation and Lactonization
A multi-step route starting from epichlorohydrin involves:
-
Tandem Alkylation : Epichlorohydrin reacts with diethyl malonate to form a cyclopropane-fused γ-lactone.
-
Selective Reduction : Ester groups are reduced to alcohols while retaining the lactone.
-
Wittig Olefination : Introduces a double bond for subsequent ring-closing metathesis (RCM).
Critical Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclopropanation | Na/EtOH, reflux | Bicyclo lactone |
| Ester Reduction | NaBH4, MeOH | Alcohol intermediate |
| Wittig Reaction | Methyltriphenylphosphonium bromide | Vinyl ether |
Yield Challenges
-
Competing side reactions during reduction require careful stoichiometric control.
-
RCM efficiency depends on catalyst loading (e.g., Grubbs II).
Glycidyl Nosylate Derivatives
Chiral auxiliaries like (S)-(+)-glycidyl nosylate enable stereoselective synthesis:
-
Epoxide Ring Opening : Nosylate reacts with nucleophiles to form chiral intermediates.
-
Cyclization : Intramolecular esterification generates the bicyclic core.
Example Application
Limitations
-
Requires additional steps for auxiliary removal.
Data Summary: Key Methods Compared
| Method | Starting Material | Key Reagents | Yield | Stereocontrol |
|---|---|---|---|---|
| Diels-Alder | 2-Methylfuran | HCl | >80% | None |
| Epichlorohydrin-Malonate | (R)-Epichlorohydrin | Na, EtOH | 52% | High |
| Cyclopropanation | Epichlorohydrin | NaBH4, Wittig reagent | ~75% | Moderate |
| Glycidyl Nosylate | Nosylate esters | Malonates | N/A | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow for the modification of biological activity through various synthetic pathways.
Case Study: Anticancer Properties
Recent studies have explored the anticancer potential of derivatives of this compound. For instance, modifications to the methyl ester group have been investigated to enhance bioactivity against specific cancer cell lines. The structure's ability to mimic natural substrates makes it a candidate for drug design targeting metabolic pathways involved in cancer progression.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its reactivity and ability to undergo various transformations.
Synthetic Pathways
- Cycloaddition Reactions : this compound can participate in cycloaddition reactions to form larger cyclic compounds, which are often useful in drug development.
- Functional Group Transformations : The carbonyl and ester functionalities can be modified to introduce diverse functional groups, enhancing the compound's utility in synthetic chemistry.
Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings.
Polymerization Studies
Research has indicated that this compound can be used as a monomer in polymerization reactions to produce novel materials with desirable mechanical and thermal properties. These materials have potential applications in coatings, adhesives, and composite materials.
Pharmacological Research
Pharmacological studies have indicated that derivatives of this compound may exhibit various biological activities beyond anticancer effects, including antibacterial and antifungal properties.
Case Study: Antibacterial Activity
A study demonstrated that certain derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceuticals targeting cancer cells | Enhanced bioactivity through structural modifications |
| Organic Synthesis | Intermediate for cycloaddition and functional group transformations | Useful in synthesizing larger cyclic compounds |
| Material Science | Monomer for producing polymers with improved properties | Potential use in coatings and adhesives |
| Pharmacological Research | Exploration of antibacterial and antifungal activities | Significant activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s oxabicyclohexane structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate and related bicyclic esters:
Physicochemical Properties
- Lipophilicity : Methyl esters (LogP ~1.2) are less lipophilic than ethyl analogs (LogP ~1.8), impacting membrane permeability .
- Stability: The 3-oxa lactone increases hydrolytic stability compared to non-cyclic esters.
Key Research Findings
Steric vs. Electronic Effects : Ethyl esters exhibit higher yields in Tsuji-Trost reactions due to better leaving-group ability, whereas methyl esters favor faster kinetics in enzymatic hydrolysis .
Bioactivity: Nitrogen-substituted analogs (e.g., 3-aza) show enhanced binding to biological targets like kinases, unlike the non-aza target compound .
Commercial Viability : Ethyl derivatives are more readily available (e.g., 25 kg drums) than methyl esters, reflecting broader industrial adoption .
Biological Activity
Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 13353-12-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and antimicrobial activities, along with case studies and research findings.
- Molecular Formula : C₇H₈O₄
- Molecular Weight : 156.136 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.
Antioxidant Activity
Antioxidant activity is crucial for neutralizing free radicals, which can cause oxidative stress and contribute to various diseases. Several studies have evaluated the antioxidant potential of compounds similar to this compound.
Case Study: Antioxidant Evaluation
A study conducted on related compounds demonstrated that the antioxidant activity can be measured using various assays such as DPPH and ABTS tests. For instance:
| Compound | DPPH IC₅₀ (µg/mL) | ABTS (µM TE/g) |
|---|---|---|
| Compound A | 28.08 | 2402.95 |
| Compound B | 165.5 | 757.19 |
The results indicated that certain derivatives exhibited significant radical scavenging activities, suggesting that this compound may similarly exhibit potent antioxidant properties .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against various bacterial strains.
Case Study: Antimicrobial Assessment
In a recent study, various extracts containing similar bicyclic compounds were tested against common pathogens using the Kirby-Bauer disk diffusion method:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that compounds with similar structures could provide a basis for developing new antimicrobial agents .
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules, potentially leading to the modulation of various biochemical pathways.
Proposed Mechanisms
- Radical Scavenging : The compound may donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, thereby exerting antimicrobial effects.
- Cell Membrane Disruption : The structural properties could allow it to integrate into microbial membranes, leading to increased permeability and cell death.
Q & A
Q. What are the primary synthetic routes for Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via cyclization reactions of precursors such as substituted malonate esters. For example, methyl or ethyl esters of cyclopropane derivatives undergo ring-closing reactions under acidic or thermal conditions . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
Yield improvements (up to 75–85%) are achievable via iterative adjustment of these parameters .
Q. How can the stereochemical configuration of the bicyclic framework be verified experimentally?
Key methods include:
Q. What are the common characterization challenges for this compound, and how can they be addressed?
- Ambiguities in NMR assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the bicyclic core .
- Low solubility : Derivatization (e.g., silylation of the ester group) improves solubility for analysis .
- Thermal instability : Characterize via low-temperature XRD or fast-scan DSC to prevent decomposition .
Advanced Research Questions
Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions, and what mechanistic insights exist?
- Oxidation : The oxirane ring undergoes epoxide-opening reactions with nucleophiles (e.g., H₂O, amines) to form diols or amino alcohols, mediated by acid catalysts . Computational studies suggest a carbocation intermediate stabilizes via conjugation with the ester group .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the ester to a primary alcohol . Stereoelectronic effects from the bicyclic framework dictate regioselectivity .
Q. What strategies enable diastereoselective synthesis of derivatives, and how can competing pathways be suppressed?
- Chiral auxiliaries : Attach menthol or Evans-type auxiliaries to the ester group to bias cyclization stereochemistry .
- Catalytic asymmetric synthesis : Use chiral Pd catalysts for Heck-type cyclopropanation .
- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., cis-fused rings), while heating promotes thermodynamic isomers .
Q. How can computational modeling elucidate the compound’s interactions with biological targets?
- Docking studies : Simulate binding to enzymes (e.g., cyclooxygenase) using AutoDock Vina, focusing on hydrogen bonds between the oxirane oxygen and catalytic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding motifs .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide derivative design .
Q. How can contradictory reports about the compound’s biological activity be resolved?
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to account for cell-specific uptake .
- Metabolic stability assays : Use liver microsomes to assess whether rapid ester hydrolysis in vitro reduces observed activity .
- Target deconvolution : Apply CRISPR-Cas9 screens to identify genetic modifiers of bioactivity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
